molecular formula C17H37N B1630859 Heptadecan-9-amine CAS No. 3241-20-1

Heptadecan-9-amine

Cat. No. B1630859
CAS RN: 3241-20-1
M. Wt: 255.5 g/mol
InChI Key: XLHBQRJOHIHZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-amine (HDA) is a synthetic amine derived from heptadecanoic acid, a saturated fatty acid found in some animal and vegetable lipids. HDA has been studied extensively for its potential applications in various scientific and medical fields, including drug delivery, tissue engineering, and biochemistry.

Scientific Research Applications

Analytical Methods for Biogenic Amines

Biogenic amines (BAs) are important indicators of food quality, with relevance to safety and spoilage. Analytical methods such as HPLC and GC are crucial for the quantification of BAs in foods. Understanding these methods provides a foundation for potentially applying Heptadecan-9-amine in food safety analytics, emphasizing the need for precise detection and quantification techniques for amines in various matrices (Önal, 2007).

CO2 Capture by Aqueous Amines

The interaction of CO2 with aqueous organic amines illustrates the role of amines in carbon capture technologies. Computational and experimental studies on amine-based CO2 capture agents highlight the importance of understanding amine reactivity and optimizing amine structures for efficient CO2 sequestration (Yang et al., 2017).

Advanced Oxidation Processes for Amine Degradation

The degradation of nitrogen-containing compounds, including amines, via advanced oxidation processes (AOPs) addresses environmental concerns. This research outlines the potential for Heptadecan-9-amine to be involved in environmental remediation, particularly in the degradation of hazardous amines (Bhat & Gogate, 2021).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization create surfaces with reactive chemical groups, such as amines, for biomolecule immobilization. This indicates potential applications of Heptadecan-9-amine in bio-interface applications, including cell colonization and bio-specific responses (Siow et al., 2006).

Catabolism of Biogenic Amines in Pseudomonas Species

The ability of Pseudomonas species to degrade biogenic amines reveals potential biotechnological applications for Heptadecan-9-amine in microbial pathways for amine degradation. This could lead to the development of microbial strains capable of degrading or transforming Heptadecan-9-amine for industrial and environmental applications (Luengo & Olivera, 2020).

properties

IUPAC Name

heptadecan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBQRJOHIHZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecan-9-amine

CAS RN

3241-20-1
Record name Heptadecan-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecan-9-amine
Reactant of Route 2
Heptadecan-9-amine
Reactant of Route 3
Heptadecan-9-amine
Reactant of Route 4
Heptadecan-9-amine
Reactant of Route 5
Heptadecan-9-amine
Reactant of Route 6
Heptadecan-9-amine

Citations

For This Compound
11
Citations
A Vyas, S Zare Hajibagher… - … status solidi (b), 2022 - Wiley Online Library
… In this article, we demonstrate the performance of functionalized GrO with heptadecan-9-amine fixed at the outer edges at the GrO flakes. The electrode materials GO and rGO, …
Number of citations: 1 onlinelibrary.wiley.com
A Vyas - 2022 - search.proquest.com
… and demonstrate the versatility of the spin coating process, we manufactured electrochemical capacitors from various GO based composites with functional groups heptadecan-9-amine …
Number of citations: 2 search.proquest.com
CL Chung, HC Chen, YS Yang, WY Tung… - … applied materials & …, 2018 - ACS Publications
… To the resulting solution was then added heptadecan-9-amine (1.54 g, 6.0 mmol), and the mixture was stirred at 110 C for 12 h. After the resulting mixture was cooled to room …
Number of citations: 25 pubs.acs.org
P Berrouard, S Dufresne, A Pron… - The Journal of …, 2012 - ACS Publications
… When C1-branched alkyl amines (heptadecan-9-amine) were used, slightly lower yields were obtained, most probably due to steric hindrance. Our new methodology, which involves (i) …
Number of citations: 113 pubs.acs.org
EW Sugandhi, JO Falkinham III, RD Gandour - Bioorganic & medicinal …, 2007 - Elsevier
Two series of water-soluble, symmetrical two-tailed homologous dendritic amphiphiles—R 2 NCONHC((CH 2 ) 2 COOH) 3 , 2(n,n), and R 2 CHNHCONHC((CH 2 ) 2 COOH) 3 , 3(n,n), …
Number of citations: 28 www.sciencedirect.com
SY Dai - 2013 - search.proquest.com
There is a great demand for organic photovoltaic devices in harvesting solar energy to address the energy crisis. One recently discovered class of co-polymer of pie-conjugated organic …
Number of citations: 4 search.proquest.com
D Sahu, H Padhy, D Patra, JF Yin, YC Hsu, KL Lu… - Tetrahedron, 2011 - Elsevier
Four novel symmetrical organic dyes (S1–S4) configured with acceptor–donor–acceptor (A–D–A) structures containing electron donating fluorene (S1 and S2) and N-alkyl dithieno[3,2-b…
Number of citations: 81 www.sciencedirect.com
C Steck, M Franckevičius, SM Zakeeruddin… - Journal of Materials …, 2015 - pubs.rsc.org
… Pd-catalyzed tandem Buchwald–Hartwig amination of 3,3′,3′′,4′-tetrabromo-2,2′:5′,2′′-terthiophene 3 with heptadecan-9-amine gave S,N-heteropentacene 4 in 50% yield. …
Number of citations: 111 pubs.rsc.org
S Beaupre, A Pron, SH Drouin, A Najari… - …, 2012 - ACS Publications
… A mixture of heptadecan-9-amine (3.44 g, 13.5 mmol) and furan-3,4-dicarbonyl dichloride (2.47 g, 12.8 mmol) was heated to 140 C for 2 h. The mixture was cooled down to room …
Number of citations: 92 pubs.acs.org
G Srivastava, S Kumar, SZ Hashmi, Ravina… - Optical and Quantum …, 2023 - Springer
This article reports the synthesis of Bi 1+x FeO 3 (with x = 0, 0.05, 0.10) nanoparticles and their characterizing results for seeking the appropriate utility in making energy storage devices …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.